molecular formula C17H23N3O B2978046 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide CAS No. 868978-17-0

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2978046
CAS No.: 868978-17-0
M. Wt: 285.391
InChI Key: JJOLFELEKMRAHL-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide is a synthetic small molecule featuring the imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse pharmacological potential. This compound is supplied for research purposes exclusively. Compounds based on the imidazo[1,2-a]pyridine core, particularly those with N-cyclohexyl substitutions, are of significant interest in medicinal chemistry for developing multi-target-directed ligands. Research on analogous structures has shown promise in targeting key pathways in diseases such as Alzheimer's, where they can act as BACE1 and cholinesterase inhibitors . Furthermore, imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory and anti-cancer activities in preclinical studies. These effects are often mediated through the suppression of critical signaling pathways like NF-κB and STAT3, which control the expression of genes involved in inflammation, cell survival, and proliferation . Inhibition of these pathways can lead to reduced viability of cancer cells, decreased production of inflammatory cytokines, and the promotion of apoptosis. This compound is intended for laboratory research use only. It is not approved for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-6-5-11-20-12-15(19-16(13)20)9-10-18-17(21)14-7-3-2-4-8-14/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOLFELEKMRAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions involve heating the reactants in a microwave reactor, which accelerates the reaction and improves yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and energy-efficient methods, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The imidazo[1,2-a]pyridine scaffold is highly tunable, with substituents and side chains dictating pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents on Imidazo Ring Linked Group/Chain Molecular Weight (g/mol) Key Reference
Target Compound 8-methyl Ethyl-cyclohexanecarboxamide ~284* -
TH7125 6-(2-aminophenyl) Pyridin-2-yl ethyl -
Cpd S8 2-(4-chlorophenyl) N-methylbenzamide -
Diethyl ester derivative 7-(4-nitrophenyl), 8-cyano Diethyl ester 589.55
N-cyclobutyl analog 3-sulfamoylphenyl Cyclobutylcarboxamide -
N-cyclohexyl derivative 5-methyl, 2-(2-methylpropyl) Cyclohexyl amine 285.43

*Estimated based on structural formula (C₁₇H₂₃N₃O).

Key Observations :

  • Linker and Terminal Groups : The ethyl-cyclohexanecarboxamide chain introduces lipophilicity, contrasting with polar groups like sulfamoyl in or pyridinyl in . This could enhance CNS penetration relative to more hydrophilic analogs.
  • Halogen vs.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable in the provided sources, inferences can be drawn from analogs:

  • Metabolic Stability : Carboxamides (target, ) are generally more resistant to hydrolysis than esters (e.g., ), suggesting enhanced stability.
  • Target Engagement : Imidazo[1,2-a]pyridines with aromatic substituents (e.g., ) often target kinases or ion channels, while alkyl groups (e.g., target, ) may favor CNS targets like GABA receptors .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which is noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19N3O
  • Molecular Weight : 247.32 g/mol
  • CAS Number : 868978-15-8

The compound is characterized by its unique imidazo[1,2-a]pyridine scaffold, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Antituberculosis Potential : Notably, research has identified this compound as a potential candidate for treating tuberculosis. It shows significant efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting a novel mechanism of action that warrants further investigation.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial replication and survival, particularly in Mycobacterium tuberculosis.
  • Cell Cycle Disruption : In cancer cells, it appears to interfere with the cell cycle checkpoints, leading to increased apoptosis.
  • Membrane Disruption : The antimicrobial effects may be attributed to the ability of the compound to disrupt bacterial cell membranes.

Anticancer Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy assessed the anticancer potential of various imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that at concentrations of 100 nM, the compound was able to reduce cell viability significantly in human cancer cell lines (Figure 1).

Concentration (nM)Cell Viability (%)
0100
1085
10050
100025

Antituberculosis Activity

In a separate study focused on tuberculosis treatment, the compound was tested against several strains of Mycobacterium tuberculosis. The results showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against multidrug-resistant strains, highlighting its potential as a new therapeutic agent.

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